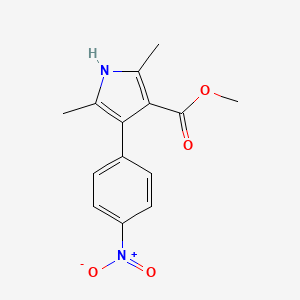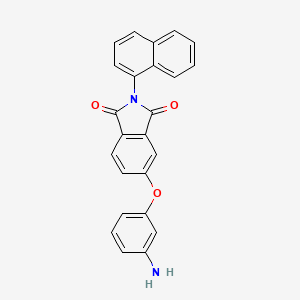![molecular formula C24H22N4 B11534379 3,3'-dimethyl-N,N'-bis[(E)-1H-pyrrol-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B11534379.png)
3,3'-dimethyl-N,N'-bis[(E)-1H-pyrrol-2-ylmethylidene]biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes pyrrole and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and pyrrole intermediates, followed by their coupling through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or electronic components.
Mechanism of Action
The mechanism of action of (E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may bind to enzymes or receptors, altering their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and pyrrole-containing molecules. Examples are:
- Biphenyl-4-carboxaldehyde
- N-(1H-pyrrol-2-yl)methanimine
Uniqueness
What sets (E)-N-{3,3’-DIMETHYL-4’-[(E)-[(1H-PYRROL-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}-1-(1H-PYRROL-2-YL)METHANIMINE apart is its specific structural configuration, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C24H22N4 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-(1H-pyrrol-2-ylmethylideneamino)phenyl]phenyl]-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C24H22N4/c1-17-13-19(7-9-23(17)27-15-21-5-3-11-25-21)20-8-10-24(18(2)14-20)28-16-22-6-4-12-26-22/h3-16,25-26H,1-2H3 |
InChI Key |
AAYJHBBVEPHFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=CN3)C)N=CC4=CC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11534297.png)

![3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11534303.png)
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11534309.png)
![(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11534343.png)
![5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11534347.png)
![N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide](/img/structure/B11534351.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534355.png)

![(4Z)-1-(2-chlorophenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11534364.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11534369.png)
![(2E)-5-ethoxy-2-[(heptylamino)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11534372.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11534380.png)

